TRIADIMENOL ISOMER B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

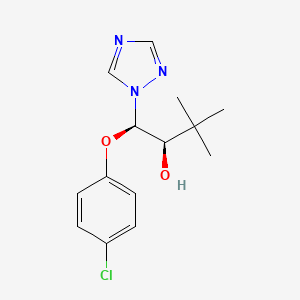

TRIADIMENOL ISOMER B is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a butanol moiety

Wirkmechanismus

Target of Action

Triadimenol Isomer B, also known as Triadimenol, is primarily targeted towards fungi. It acts as a systemic fungicide, meaning it is absorbed by the plant and then transported throughout its tissues, providing protection from various fungal diseases .

Mode of Action

Triadimenol operates by blocking the biosynthesis of ergosterol, a critical component of fungal cell membranes . Specifically, it inhibits the process of demethylation, a crucial step in ergosterol production . This disruption in ergosterol production leads to changes in the cell membrane’s structure and function, ultimately causing the death of the fungus.

Biochemical Pathways

The primary biochemical pathway affected by Triadimenol is the ergosterol biosynthesis pathway. By inhibiting demethylation, Triadimenol prevents the conversion of lanosterol to ergosterol . This disruption can lead to a cascade of effects downstream, as ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.

Pharmacokinetics

It’s known that triadimenol is a chiral molecule, and the technical material is a mixture of two diastereoisomeric forms . The ratio of these isomers can impact the bioavailability and overall effectiveness of the compound .

Result of Action

The primary result of Triadimenol’s action is the death of the fungus. By inhibiting ergosterol biosynthesis, it disrupts the structure and function of the fungal cell membrane, leading to cell death . This makes Triadimenol an effective fungicide for protecting crops from various fungal diseases.

Action Environment

The action of Triadimenol can be influenced by various environmental factors. For instance, its degradation in aquatic environments showed stereoselectivity, meaning different enantiomers can cause various adverse effects . Furthermore, the compound’s effectiveness can be influenced by the presence of other pesticides, with which it can act synergistically . Therefore, the environment in which Triadimenol is used can significantly impact its action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TRIADIMENOL ISOMER B typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

Introduction of the triazole ring: The 4-chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.

Formation of the butanol moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

TRIADIMENOL ISOMER B can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

TRIADIMENOL ISOMER B has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-1-(4-bromophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a bromine atom instead of chlorine.

(1R,2R)-1-(4-fluorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a fluorine atom instead of chlorine.

(1R,2R)-1-(4-methylphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of TRIADIMENOL ISOMER B lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Biologische Aktivität

Triadimenol is a fungicide belonging to the 1,2,4-triazole class, primarily used in agriculture to control various fungal diseases affecting crops such as cereals, brassicas, and beets. Among its two main diastereomers, Isomer A and Isomer B, the latter has been observed to exhibit notable biological activities, albeit at a lower efficacy compared to Isomer A. This article explores the biological activity of Triadimenol Isomer B, focusing on its mechanisms of action, metabolic pathways, and environmental impact.

Chemical Structure and Properties

Triadimenol is composed of two diastereomers:

- Isomer A (erythro-configuration) : More biologically active.

- Isomer B (threo-configuration) : Less biologically active but still significant.

The molecular formula for Triadimenol is C14H18ClN3O2 with a relative molecular mass of 295.8 g/mol. The structural differences between the isomers influence their biological activities and properties.

This compound functions primarily as an antifungal agent by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and functionality, leading to cell death. The compound's mode of action is similar to that of other triazole fungicides, which target the cytochrome P450 enzyme system involved in sterol biosynthesis.

Biological Activity and Efficacy

Research indicates that while Isomer B possesses antifungal properties, its activity is significantly lower than that of Isomer A. Studies have shown that Isomer B exhibits both fungicidal and growth-regulating activities in plants but requires higher concentrations to achieve similar effects as Isomer A.

Comparative Biological Activity Table

| Activity Type | Isomer A | Isomer B |

|---|---|---|

| Fungicidal Activity | High | Moderate |

| Growth Regulation | Effective | Limited |

| Toxicity to Fungi | Higher | Lower |

| Environmental Impact | More persistent in soil | Less persistent |

Metabolic Pathways

In studies involving rats, it was found that Isomer B is excreted more readily than Isomer A. In a radiolabel analysis, males excreted 78% of Isomer B through feces compared to 55% for Isomer A. The metabolic pathways involved include:

- Hydroxylation of t-butyl methyl groups.

- Oxidation to carboxylic acid derivatives.

- Limited oxidation to triadimefon.

The half-life for both isomers was estimated at approximately 24 hours in biological systems, indicating a relatively rapid elimination process.

Environmental Transformation

The microbial transformation of triadimefon into triadimenol has been studied extensively. In various soil types, the transformation rates showed enantioselectivity, with the S-(+)-enantiomer reacting faster than the R-(-)-enantiomer. The findings suggest that the biological activity of triadimenol produced in soils can vary significantly based on the stereoisomer ratios present after microbial action.

Case Studies

- Toxicological Assessment : In a study assessing the impact on liver function in rats exposed to triadimenol at varying concentrations (up to 4500 ppm), significant alterations in liver enzymes were observed. Increased levels of AST and ALT were noted at concentrations ≥500 ppm for both isomers, indicating hepatotoxicity concerns with prolonged exposure.

- Field Trials : Trials conducted on crops treated with formulations containing Isomer B demonstrated effective control over powdery mildew but required higher application rates compared to formulations rich in Isomer A. This highlights the need for careful consideration in agricultural practices regarding dosage and efficacy.

Eigenschaften

CAS-Nummer |

70585-37-4 |

|---|---|

Molekularformel |

C14H18ClN3O2 |

Molekulargewicht |

295.76 g/mol |

IUPAC-Name |

(1S,2S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m1/s1 |

InChI-Schlüssel |

BAZVSMNPJJMILC-OLZOCXBDSA-N |

SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Isomerische SMILES |

CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Kanonische SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |

Synonyme |

triadimenol A |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.